2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-
Overview
Description
Synthesis Analysis
The synthesis of similar phosphorus ylides involves the reaction between specific chloro compounds and alkyl (triphenylphosphoranylidene) acetates. These compounds are characterized by their reaction mechanisms and spectroscopic properties. Notably, the synthesis process has been refined over time, contributing to the development of novel compounds with enhanced characteristics (Üngören et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated through crystal structure analysis and theoretical calculations. Single crystal X-ray diffraction is a common method used to determine the geometrical parameters of synthesized compounds, providing insights into their molecular geometry and stability. The study of their molecular structure plays a crucial role in understanding their reactivity and potential applications (Üngören et al., 2009).
Chemical Reactions and Properties
Compounds like 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-, participate in a variety of chemical reactions, leading to the formation of heterocyclic structures and other complex molecules. These reactions are often characterized by high yields and stereospecificities, making them valuable in the synthesis of other significant organic compounds (Karatholuvhu & Fuchs, 2004).
Scientific Research Applications
Sorption of Phenoxy Herbicides
Research led by Werner et al. (2012) provides a comprehensive review on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, highlighting the significant factors affecting sorption processes (Werner, Garratt, & Pigott, 2012). This study underscores the interactions between specific chemicals and environmental components, which could be relevant when considering the behavior of "2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-" in environmental contexts.
Biologically Produced DiolsXiu and Zeng (2008) discuss the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, chemicals that share functional group similarities with the compound of interest, specifically focusing on their separation from fermentation broth (Xiu & Zeng, 2008). This review emphasizes the challenges and technological advances in the separation and purification of complex chemical mixtures, which might be relevant for the purification or analysis of "2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-."
Microbial Production of Propanol
The microbial production of propanol, as reviewed by Walther and François (2016), explores the potential of microbes in producing industrially relevant chemicals (Walther & François, 2016). This research can provide insights into the biotechnological applications and microbial synthesis pathways that might be leveraged for compounds with similar structures or functional groups.
Safety And Hazards
The safety data sheet for a similar compound, “1-(Triphenylphosphoranylidene)-2-propanone”, indicates that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of contact, the affected area should be rinsed immediately with plenty of water . If ingested, the mouth should be cleaned with water and medical attention should be sought . The compound should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAMPFDYTBDISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301784 | |
Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
CAS RN |
13605-66-8 | |
Record name | 1-Chloro-3-(triphenylphosphoranylidene)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13605-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013605668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13605-66-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-(triphenyl phosphoranylidene)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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